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Compound Name:
5,6-Dibromo-2,1,3-

benzothiadiazole

Cat. No.: B177419 Get Quote

An In-depth Technical Guide to 5,6-Dibromo-
2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals

Introduction
5,6-Dibromo-2,1,3-benzothiadiazole is a halogenated heterocyclic compound that belongs to

the benzothiadiazole family. The benzothiadiazole core is recognized as a significant

pharmacophore in medicinal chemistry and a versatile building block in materials science. The

introduction of bromine atoms at the 5 and 6 positions of the benzothiadiazole ring system

imparts unique physicochemical properties, influencing its reactivity and potential applications,

particularly in the development of novel therapeutic agents and functional organic materials.

This technical guide provides a comprehensive overview of the physical and chemical

properties of 5,6-Dibromo-2,1,3-benzothiadiazole, its synthesis, and its potential applications

in drug discovery and materials science.

Core Physical and Chemical Properties
5,6-Dibromo-2,1,3-benzothiadiazole is a solid at room temperature. The key physicochemical

properties are summarized in the table below for easy reference and comparison.
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Property Value Source

Molecular Formula C₆H₂Br₂N₂S [1][2]

Molecular Weight 293.97 g/mol [1][2]

CAS Number 18392-81-9 [1][2]

Melting Point 131.0 to 135.0 °C [1]

Boiling Point (Predicted) 334.5 ± 22.0 °C [1]

Appearance
White to Light yellow to Light

orange powder to crystal
[1]

Solubility Soluble in Toluene [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 0 [1]

Synthesis and Experimental Protocols
The synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole typically proceeds through a two-step

process starting from benzene-1,2-diamine. The general synthetic workflow is illustrated below.
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General synthetic workflow for 5,6-Dibromo-2,1,3-benzothiadiazole.

Step 1: Synthesis of 4,5-Dibromobenzene-1,2-diamine
Protocol:

This synthesis involves the bromination of a protected form of benzene-1,2-diamine, followed

by deprotection.

Protection: Benzene-1,2-diamine is reacted with p-toluenesulfonyl chloride in pyridine to

yield N,N'-(o-phenylene)bis(toluene-p-sulfonamide).

Bromination: The protected diamine is then reacted with bromine in acetic acid in the

presence of sodium acetate to yield 4,5-dibromo-N,N'-(o-phenylene)bis(toluene-p-

sulfonamide).
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Deprotection: The resulting dibromo-protected diamine is treated with sulfuric acid to yield

4,5-dibromobenzene-1,2-diamine.[3]

Step 2: Synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole
Protocol:

The final step involves the cyclization of 4,5-dibromobenzene-1,2-diamine with thionyl chloride.

To a solution of 4,5-dibromobenzene-1,2-diamine in a suitable solvent such as

dichloromethane, add triethylamine.

Cool the mixture in an ice bath.

Slowly add thionyl chloride to the cooled mixture.

Allow the reaction to proceed for several hours at room temperature.

Upon completion, the reaction is quenched, and the product is extracted and purified,

typically by column chromatography, to yield 5,6-Dibromo-2,1,3-benzothiadiazole.[1]

Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 5,6-
Dibromo-2,1,3-benzothiadiazole.

Mass Spectrometry
The mass spectrum of 5,6-Dibromo-2,1,3-benzothiadiazole would be expected to show a

characteristic isotopic pattern for a compound containing two bromine atoms. The molecular

ion peak (M+) would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and

⁸¹Br).

Chemical Reactivity and Potential Applications
The bromine atoms on the 5 and 6 positions of the benzothiadiazole ring are amenable to

various cross-coupling reactions, making this compound a valuable intermediate for the

synthesis of more complex molecules.
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Cross-Coupling Reactions
The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions such as the

Suzuki-Miyaura and Stille couplings. These reactions allow for the formation of new carbon-

carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. This

functionalization is a key strategy for tuning the electronic and photophysical properties of

benzothiadiazole derivatives for applications in organic electronics or for exploring structure-

activity relationships in drug discovery.

Cross-Coupling Reactions

5,6-Dibromo-2,1,3-benzothiadiazole

Functionalized Benzothiadiazole Derivative

Palladium Catalyst Organometallic Reagent
(e.g., Boronic Acid or Stannane)
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General scheme for cross-coupling reactions of 5,6-Dibromo-2,1,3-benzothiadiazole.

Applications in Drug Development
The benzothiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[4][5][6] The electron-withdrawing nature of the benzothiadiazole core

and the potential for diverse functionalization at the bromine positions make 5,6-Dibromo-
2,1,3-benzothiadiazole an attractive starting point for the design and synthesis of novel

therapeutic agents.

Benzothiazole derivatives have been shown to modulate various signaling pathways implicated

in cancer, such as the PI3K/AKT pathway.[7] For instance, the novel benzothiazole derivative

PB11 has been demonstrated to induce apoptosis in cancer cells by suppressing the PI3K/AKT

signaling pathway.[7] While specific studies on the 5,6-dibromo isomer are limited, its potential

to serve as a scaffold for inhibitors of such pathways is an active area of research.
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Potential modulation of the PI3K/AKT pathway by benzothiadiazole derivatives.

Conclusion
5,6-Dibromo-2,1,3-benzothiadiazole is a valuable synthetic intermediate with significant

potential in both materials science and medicinal chemistry. Its well-defined physical and

chemical properties, coupled with its reactivity in cross-coupling reactions, provide a versatile

platform for the development of novel functional molecules. Further research into the specific

biological activities and material properties of derivatives of 5,6-Dibromo-2,1,3-
benzothiadiazole is warranted to fully exploit the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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